Sorbitan, trioctadecanoate

Catalog No.
S649398
CAS No.
26658-19-5
M.F
C60H114O8
M. Wt
963.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan, trioctadecanoate

CAS Number

26658-19-5

Product Name

Sorbitan, trioctadecanoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate

Molecular Formula

C60H114O8

Molecular Weight

963.5 g/mol

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1

InChI Key

IJCWFDPJFXGQBN-RYNSOKOISA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

sorbitan tristearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Emulsification and Stabilization:

Sorbitan, trioctadecanoate, also known as sorbitan tristearate, is a nonionic surfactant commonly used in scientific research for its ability to emulsify and stabilize various immiscible liquids. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to act at the interface between two phases, reducing interfacial tension and promoting the formation and stabilization of emulsions. This property is valuable in various research applications, including:

  • Drug delivery: Sorbitan trioctadecanoate can be used to formulate oil-in-water or water-in-oil emulsions for drug delivery purposes. By stabilizing the emulsion, it ensures the consistent distribution of the drug within the carrier and prevents aggregation or precipitation [].
  • Biochemistry and cell biology: In studies involving isolated cells or organelles, sorbitan trioctadecanoate can be used to create stable emulsions for membrane preparations, liposome formation, and other applications requiring the dispersion of hydrophobic components in aqueous solutions [].
  • Cosmetics and personal care products: Research on the development and formulation of cosmetic creams, lotions, and ointments often utilizes sorbitan trioctadecanoate as an emulsifying and stabilizing agent [].

Anti-blooming Agent:

Sorbitan trioctadecanoate exhibits anti-blooming properties in chocolate and other confectionery products. Blooming refers to the appearance of white spots or streaks on the surface of chocolate, caused by the migration of fat crystals to the surface over time. By inhibiting the crystallization process and modifying the surface properties of fat crystals, sorbitan trioctadecanoate helps maintain the smooth texture and appearance of chocolate products, extending their shelf life [].

Other Potential Applications:

While not extensively researched, sorbitan trioctadecanoate's unique properties suggest potential applications in other scientific fields, including:

  • Nanoparticle synthesis: As a stabilizer for nanoparticles, preventing their aggregation and improving their dispersion in various media [].
  • Material science: As a modifying agent for polymers and coatings, influencing their surface properties and interactions with other materials [].

Sorbitan tristearate originates from sorbitol, a sugar alcohol, and stearic acid, a long-chain fatty acid. It acts as an emulsifier, stabilizer, and dispersing agent, making it valuable in numerous scientific studies [].

Significance:

Sorbitan tristearate plays a crucial role in various scientific research fields, including:

  • Food Science: As a food additive (E number E492), it helps stabilize emulsions in food products like margarine, mayonnaise, and salad dressings [].
  • Cosmetics: It functions as a W/O (water-in-oil) emulsifier in creams, ointments, and lotions [].
  • Pharmaceuticals: It aids in the formulation of creams, ointments, and suppositories for drug delivery [].
  • Microbiology: It is used in the preparation of culture media for microorganisms [].

Molecular Structure Analysis

Sorbitan tristearate possesses a unique structure with two distinct regions []:

  • Sorbitan ring: This hydrophilic (water-loving) head group consists of a six-membered ring derived from sorbitol.
  • Stearate chains: Three hydrophobic (water-hating) stearic acid chains attached to the sorbitan ring form the tail.

This structure allows sorbitan tristearate to interact with both water and oil phases, making it an effective emulsifier. The three long stearic acid chains contribute to its lipophilic nature [].


Chemical Reactions Analysis

Synthesis:

Sorbitan tristearate is typically synthesized through the esterification reaction between sorbitol and stearic acid [].

Sorbitol + 3 Stearic Acid → Sorbitan Tristearate + 3 Water

Decomposition:

Under extreme heat or in the presence of strong acids or bases, sorbitan tristearate can decompose into its constituent parts - sorbitol and stearic acid [].

Other relevant reactions:


Physical And Chemical Properties Analysis

  • Melting point: 53°C
  • Boiling point: Decomposes at high temperatures (around 885.4°C)
  • Appearance: Light cream to tan waxy solid []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Density: Around 0.96 g/cm³

Sorbitan tristearate's mechanism of action depends on its application. As an emulsifier, it reduces the interfacial tension between oil and water phases, allowing them to form stable mixtures []. In cosmetics and pharmaceuticals, it helps disperse solid ingredients and stabilize emulsions. The specific mechanisms involved in these applications require further investigation.

Sorbitan tristearate is generally considered safe for most applications []. However, some safety considerations include:

  • Low oral toxicity: Studies indicate a low oral LD50 (lethal dose 50%) in rabbits, exceeding 15,900 mg/kg.
  • Potential for skin irritation: In rare cases, it might cause skin irritation, particularly for individuals with sensitive skin [].

Physical Description

Liquid; OtherSolid

XLogP3

24.3

UNII

6LUM696811

Other CAS

26658-19-5

Use Classification

Plastics -> Other functions -> Emulsifier
Plastics -> Polymer Type -> Polyolefin-I

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Sorbitan, trioctadecanoate: ACTIVE

Dates

Modify: 2023-08-15

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